Cas no 130348-90-2 (1,16-Hexadecanedioic-d28 Acid)

1,16-Hexadecanedioic-d28 Acid 化学的及び物理的性質
名前と識別子
-
- Hexadecanedioic-d28acid (9CI)
- 1,16-HEXADECANEDIOIC-D28 ACID
- UNII-SVZ90045Y2
- MEGxp0_000578
- Thapsic acid;Hexadecanedioate;Palmitic acid
- a,w-Tetradecanedicarboxylic acid
- SY047592
- n-Tetradecane-w,w'-dicarboxylate
- Thaspic acid
- Hexadecandioic acid
- n-Tetradecane-omega,omega'-dicarboxylic acid
- AS-11659
- 1,14-Tetradecanedicarboxylic acid
- Thapsic acid
- DTXSID2060129
- 505-54-4
- CHEMBL4519590
- FT-0601008
- SVZ90045Y2
- a,w-Tetradecanedicarboxylate
- CHEBI:73722
- Hexadecanedioic acid, 96%
- C19615
- Hexadecanedioic acid, purum, >=98.0% (GC)
- 1,14-Tetradecanedicarboxylate
- Thapsate
- Dicarboxylic acid C16
- n-Tetradecane-w,w'-dicarboxylic acid
- HEXADECANEDIOIC ACID
- n-Tetradecane-.omega.,.omega.'-dicarboxylic acid
- CS-W018947
- s6147
- 1,16-Hexadecanedioic acid
- 130348-90-2
- EINECS 208-013-5
- BCP25937
- MFCD00002746
- SCHEMBL36069
- A828170
- LMFA01170022
- H0293
- Q27144068
- Hexadecane-1,16-dioic acid
- NSC15164
- 1,14-tetradecane dicarboxylic acid
- AC-32524
- HY-W018161
- AM20100234
- AKOS015839798
- RF8
- NSC-15164
- NS00015590
- 1,16-hexadecanedioate
- NSC 15164
- HEXADECANEDIOICACID
- 1,16-Hexadecanedioic-d28 Acid
-
- インチ: InChI=1S/C16H30O4/c17-15(18)13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(19)20/h1-14H2,(H,17,18)(H,19,20)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2
- InChIKey: QQHJDPROMQRDLA-SVYSPPAISA-N
- SMILES: C([2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(O)=O)(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(O)=O)[2H]
計算された属性
- 精确分子量: 314.39
- 同位素质量: 314.39
- 同位体原子数: 28
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 20
- 回転可能化学結合数: 15
- 複雑さ: 225
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.6A^2
- XLogP3: 5.4
1,16-Hexadecanedioic-d28 Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | H293634-1mg |
1,16-Hexadecanedioic-d28 Acid |
130348-90-2 | 1mg |
$ 64.00 | 2023-09-07 | ||
TRC | H293634-10mg |
1,16-Hexadecanedioic-d28 Acid |
130348-90-2 | 10mg |
$ 196.00 | 2023-09-07 | ||
TRC | H293634-2mg |
1,16-Hexadecanedioic-d28 Acid |
130348-90-2 | 2mg |
$81.00 | 2023-05-18 |
1,16-Hexadecanedioic-d28 Acid 関連文献
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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8. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
1,16-Hexadecanedioic-d28 Acidに関する追加情報
Professional Introduction to Compound with CAS No. 130348-90-2 and Product Name: 1,16-Hexadecanedioic-d28 Acid
The compound with the CAS number 130348-90-2 and the product name 1,16-Hexadecanedioic-d28 Acid represents a significant advancement in the field of biochemical research and pharmaceutical development. This deuterated derivative of hexadecanedioic acid, a long-chain dicarboxylic acid, has garnered considerable attention due to its unique chemical properties and potential applications in various scientific domains.
1,16-Hexadecanedioic-d28 Acid is specifically synthesized by incorporating deuterium atoms into the carbon-28 position of the hexadecane backbone. This modification enhances the compound's stability under analytical conditions while maintaining its biological activity. The introduction of deuterium isotopes is a common practice in modern chemical synthesis, particularly in the development of labeled compounds for metabolic studies and drug metabolism research.
The structural integrity of 1,16-Hexadecanedioic-d28 Acid makes it an invaluable tool for researchers investigating lipid metabolism and fatty acid biosynthesis. Hexadecanedioic acid, also known as dodecanedioic acid with an extended carbon chain, is known for its role in various biochemical pathways. The deuterated version allows for precise tracking of metabolic fluxes, making it particularly useful in studying the effects of diet and drug interventions on cellular processes.
In recent years, advancements in mass spectrometry techniques have further highlighted the utility of labeled compounds like 1,16-Hexadecanedioic-d28 Acid. The increased sensitivity and resolution offered by modern mass spectrometers enable researchers to detect and quantify trace amounts of this compound with remarkable accuracy. This has opened new avenues for studying complex biological systems, particularly in the context of metabolic disorders and inflammatory diseases.
The pharmaceutical industry has also shown interest in 1,16-Hexadecanedioic-d28 Acid due to its potential as a probe molecule for drug discovery. By incorporating deuterium atoms into drug candidates, researchers can modulate their pharmacokinetic properties, leading to improved bioavailability and reduced metabolic clearance. This strategy has been successfully employed in the development of several drugs that exhibit enhanced therapeutic efficacy and longer durations of action.
Moreover, the use of 1,16-Hexadecanedioic-d28 Acid in high-throughput screening (HTS) platforms has enabled rapid identification of novel bioactive compounds. Its stable isotope labeling allows for the detection of subtle changes in metabolic pathways, which can be indicative of potential drug targets. This approach has been instrumental in uncovering new therapeutic avenues for a wide range of diseases.
Recent studies have demonstrated the application of 1,16-Hexadecanedioic-d28 Acid in understanding the mechanisms underlying cellular signaling pathways. By tracking the incorporation of this labeled compound into cellular components, researchers can gain insights into how different molecules interact within complex biological systems. These findings have implications not only for basic science but also for the development of targeted therapies for diseases such as cancer and neurodegenerative disorders.
The synthesis and characterization of 1,16-Hexadecanedioic-d28 Acid have been refined through collaborative efforts between chemists and biochemists. Advanced synthetic methodologies ensure high purity and yield, while spectroscopic techniques provide detailed structural information. These advancements have laid the foundation for further exploration of this compound's potential applications.
In conclusion, 1,16-Hexadecanedioic-d28 Acid represents a cutting-edge tool in biochemical research and pharmaceutical development. Its unique properties make it an indispensable asset for studying lipid metabolism, drug metabolism, and cellular signaling pathways. As scientific understanding continues to evolve, the applications of this compound are expected to expand, contributing to significant breakthroughs in medicine and biotechnology.
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